molecular formula C10H8ClNO3 B11724492 3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid

3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B11724492
M. Wt: 225.63 g/mol
InChI Key: VGCOUGYIWJRLKT-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids and derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl group, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 3-chlorophenyl isocyanate with acrylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-chlorophenyl isocyanate} + \text{acrylic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chlorophenyl)carbamoyl]prop-2-enoic acid
  • 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid
  • 3-[(3-Bromophenyl)carbamoyl]prop-2-enoic acid

Uniqueness

3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs.

Properties

IUPAC Name

4-(3-chloroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOUGYIWJRLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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